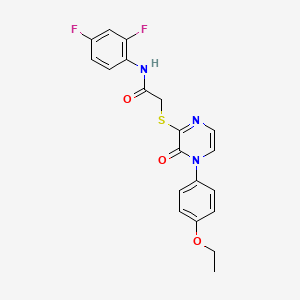![molecular formula C19H14N6OS B2668441 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide CAS No. 1904307-67-0](/img/structure/B2668441.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The resulting solution is then evaporated, the precipitate is treated with water, filtered off and dried .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its 1H NMR and 13C NMR data . The 1H NMR spectrum shows signals corresponding to the aromatic protons and the methyl group. The 13C NMR spectrum shows signals corresponding to the carbon atoms in the compound .Chemical Reactions Analysis
Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The compound is a white solid . The 1H NMR and 13C NMR data provide information about the chemical structure of the compound .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has demonstrated the synthesis of novel compounds related to the triazolo[4,3-b]pyridazine moiety with potential anticancer activities. For instance, derivatives of 3-heteroarylindoles, including structures similar to the query compound, have been evaluated for antitumor activity against various cancer cell lines, showing moderate to high efficacy. These studies highlight the significance of the chemical framework in designing new anticancer agents (Abdelhamid et al., 2016).
Antimicrobial and Antifungal Effects
Another area of interest is the antimicrobial and antifungal potential of triazolo[4,3-b]pyridazine derivatives. Compounds bearing the triazolo[4,3-b]pyridazine core have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Bhuiyan et al., 2006).
Cardiovascular and Antihypertensive Activities
Research into compounds related to the triazolo[4,3-b]pyridazine framework has also uncovered potential cardiovascular benefits. Studies have identified compounds with cardiotonic activity and phosphodiesterase inhibiting properties, which could offer new avenues for treating cardiovascular diseases (Monge et al., 1993).
Antioxidant Properties
There is evidence that triazolo[4,3-b]pyridazine derivatives exhibit potent antioxidant activities. These compounds have been assessed in vitro for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their use as potent antioxidants in medical applications (Sunil et al., 2010).
Enzyme Inhibition
Triazolo[4,3-b]pyridazine derivatives have also been explored for their enzyme inhibitory activities, including potential roles as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's (Mohsen, 2012).
Zukünftige Richtungen
The compound and its derivatives could be further explored for their diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies could also be conducted .
Eigenschaften
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS/c26-19(14-2-1-3-16-13(14)6-8-20-16)21-10-18-23-22-17-5-4-15(24-25(17)18)12-7-9-27-11-12/h1-9,11,20H,10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVNEVBNFKIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2668361.png)
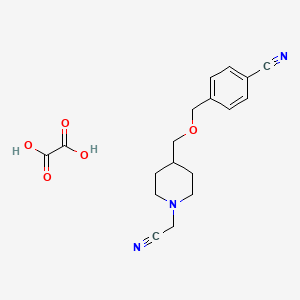
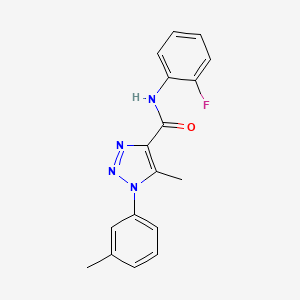
![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)

![1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2668371.png)
![N~5~-benzyl-2-{2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)

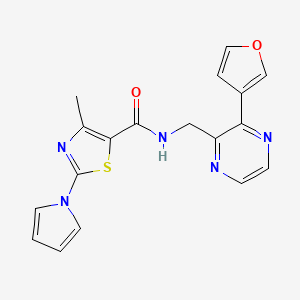
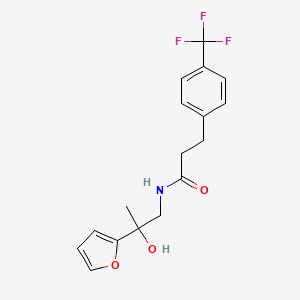

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
